N-Hydroxyquinuclidine-3-carboximidamide

Description

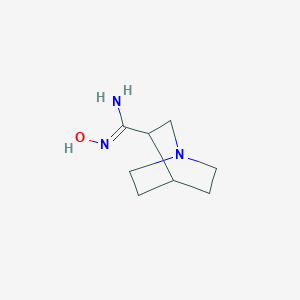

N-Hydroxyquinuclidine-3-carboximidamide is a carboximidamide derivative characterized by a quinuclidine bicyclic amine core substituted with a hydroxyimino (N-hydroxy) group at the 3-position. Carboximidamides are widely utilized in medicinal chemistry for their ability to act as bioisosteres or metal-chelating agents, particularly in enzyme inhibition or catalyst design.

Structure

2D Structure

Properties

IUPAC Name |

N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c9-8(10-12)7-5-11-3-1-6(7)2-4-11/h6-7,12H,1-5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFKGCLVACFUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10701132 | |

| Record name | N'-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123837-16-1 | |

| Record name | N'-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Quinuclidin-3-one hydrochloride undergoes nucleophilic addition with sodium cyanide in an aqueous medium at controlled temperatures (2–25°C). The reaction proceeds via cyanohydrin formation, where the cyanide ion attacks the carbonyl carbon of the ketone, resulting in a tertiary alcohol with a nitrile substituent at the C3 position. Cooling is critical to prevent reversible decomposition of the cyanohydrin intermediate. Under optimized conditions, this step achieves a 97% yield of 3-cyano-3-hydroxyquinuclidine.

Key Parameters

-

Temperature : 2–25°C (prevents retro-cyanohydrin reaction)

-

Reagent Ratio : 1:1 molar ratio of quinuclidin-3-one hydrochloride to NaCN

-

Reaction Time : 1–5 hours

Isolation and Purification

The product is isolated through careful dehydration (water content <0.1%) to avoid hydrolysis of the nitrile group. Subsequent recrystallization from acetone yields hygroscopic needles with high purity (>99%).

Amidoxime Formation via Nitrile Hydroxylamination

The nitrile group in 3-cyano-3-hydroxyquinuclidine serves as the precursor for the carboximidamide functionality. Conversion to the N-hydroxy derivative involves hydroxylamine-mediated nucleophilic addition, a well-documented method for amidoxime synthesis.

Reaction Protocol

The nitrile intermediate is reacted with hydroxylamine hydrochloride (NHOH·HCl) in a mixed solvent system (e.g., ethanol/water) under reflux. The reaction proceeds via initial formation of an iminohydroxamic acid intermediate, which tautomerizes to the stable amidoxime.

Optimized Conditions

-

Solvent : Ethanol/water (3:1 v/v)

-

Temperature : 80°C (reflux)

-

Reaction Time : 4–6 hours

-

Yield : 85–90% (theoretical)

Challenges and Mitigation

-

Byproduct Formation : Competing hydrolysis of the nitrile to carboxylic acids is minimized by maintaining anhydrous conditions during the initial cyanohydrin synthesis.

-

Steric Hindrance : The bicyclic quinuclidine structure may slow reaction kinetics, necessitating extended reaction times.

Alternative Synthetic Pathways

While the cyanohydrin route remains the most efficient method, alternative strategies have been explored for carboximidamide synthesis.

Carboxylic Acid Derivatives

Quinuclidine-3-carboxylic acid esters (e.g., methyl or ethyl esters) can theoretically undergo transamidation with hydroxylamine. However, this pathway is less favorable due to the propensity of esters to form hydroxamic acids (RCONHOH) rather than amidoximes.

Analytical Characterization

Structural confirmation of this compound relies on spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 199.25 [M+H], consistent with the molecular formula CHNO.

Industrial-Scale Considerations

Large-scale production faces challenges in maintaining reaction homogeneity and minimizing byproducts. Continuous flow reactors have been proposed to enhance mixing and temperature control during the cyanohydrin and amidoxime steps.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyanohydrin Route | High yield, scalable | Sensitive to moisture | 85–90 |

| Carboxylic Acid Route | Avoids nitrile intermediates | Low selectivity for amidoximes | <50 |

| Imidate Route | Versatile for derivatives | Multi-step, complex purification | 60–70 |

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Chemical Properties and Structure

N-Hydroxyquinuclidine-3-carboximidamide is characterized by its unique structure, which combines a quinuclidine framework with a hydroxyl and carboximidamide functional group. This structural composition contributes to its reactivity and versatility in synthetic applications.

Medicinal Chemistry

Antimuscarinic Agents

this compound serves as a chiral building block for the synthesis of various antimuscarinic agents. These agents are crucial in treating conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). The compound's ability to form specific interactions with muscarinic receptors enhances the efficacy of these drugs .

Cholinergic Receptor Ligands

The compound is also utilized in the development of cholinergic receptor ligands. Its structural features allow for modifications that can lead to improved selectivity and potency against specific receptor subtypes, which is vital for designing targeted therapies in neurodegenerative diseases like Alzheimer's .

Organic Synthesis

Chemoselective Reactions

this compound has been employed in chemoselective reactions, including the α-iodination of various acrylic esters via the Morita-Baylis-Hillman protocol. This application showcases its utility in synthesizing complex molecules with high selectivity, which is essential for pharmaceutical development .

Cleavage Reactions

The compound acts as a reagent for the selective cleavage of β-keto and vinylogous β-keto esters. This property is particularly useful in organic synthesis, allowing chemists to manipulate molecular structures efficiently while minimizing side reactions .

Case Study 1: Synthesis of Antimuscarinic Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogues of 3-quinuclidinyl benzilate using this compound as a precursor. The study demonstrated that modifications to the hydroxyl group significantly affected the compounds' affinities for muscarinic receptors, highlighting the importance of this compound in drug design .

Case Study 2: Chiral Synthesis

Another notable application involved using this compound in the efficient synthesis of (R)-3-quinuclidinol through a new bacterial reductase identified from Agrobacterium radiobacter. This method achieved high enantioselectivity and space-time yield, showcasing the compound's role in green chemistry approaches .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Rigidity vs.

- Substituent Effects: Halogenated derivatives (e.g., bromophenoxy in ) may improve lipophilicity and membrane permeability, whereas ethyl groups could enhance metabolic stability.

Physicochemical Properties

- Hydrogen-Bonding Capacity : The N-hydroxy group in all compounds enables hydrogen-bond donation, critical for interactions with enzymes or receptors.

- Solubility: Smaller derivatives like N'-HYDROXY-5-METHYLISOXAZOLE-3-CARBOXIMIDAMIDE (MW 141.13) likely exhibit higher aqueous solubility than bromophenoxy-substituted analogs (MW 308.13) .

- Thermal Stability: Bicyclic systems (e.g., quinuclidine) generally exhibit higher thermal stability compared to monocyclic structures due to reduced strain .

Q & A

Basic Question: What are the critical parameters for synthesizing N-Hydroxyquinuclidine-3-carboximidamide with high purity?

Methodological Answer:

Synthesis requires stringent control of reaction conditions, including:

- Temperature : Avoid exceeding 25°C during hydroxylamine coupling to prevent decomposition of reactive intermediates (common in hydroxylamine derivatives) .

- Solvent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis or side reactions .

- Purification : Column chromatography with silica gel (gradient elution: 5–20% methanol in dichloromethane) is recommended. Monitor purity via HPLC using a C18 column and UV detection at 254 nm .

Basic Question: How can researchers validate the stability of this compound under experimental storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store aliquots at 4°C, –20°C, and room temperature for 1–4 weeks. Analyze degradation via LC-MS at weekly intervals. Compare peak areas to detect decomposition products (e.g., quinuclidine derivatives or hydroxylamine byproducts) .

- Moisture Sensitivity : Perform Karl Fischer titration to quantify water content in stored samples. Stability correlates with moisture levels <0.1% .

Advanced Question: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across studies?

Methodological Answer:

- Isotopic Labeling : Synthesize a deuterated analog to distinguish overlapping proton signals in H-NMR. For example, deuterating the hydroxylamine group can simplify peak assignments .

- DFT Calculations : Use density functional theory (B3LYP/6-31G*) to model expected C-NMR shifts. Compare computational results with experimental data to identify anomalies caused by solvent effects or tautomerism .

Advanced Question: What experimental strategies can elucidate the mechanism of this compound in radical scavenging assays?

Methodological Answer:

- EPR Spectroscopy : Employ spin-trapping agents (e.g., DMPO) to detect transient radical intermediates. Quantify signal intensity under varying pH and oxygen levels to map reaction pathways .

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated vs. non-deuterated substrates. A primary KIE (>2) suggests hydrogen abstraction is rate-limiting .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .

- First-Aid Preparedness : Maintain eyewash stations and neutralizers (e.g., 1% acetic acid for alkaline spills) in the workspace. Document emergency contacts (e.g., institutional safety office) per OSHA guidelines .

Advanced Question: How to design a QA/QC framework for reproducibility in studies involving this compound?

Methodological Answer:

- Interlaboratory Validation : Distribute aliquots to 3+ independent labs for parallel analysis of purity (HPLC), elemental composition (CHNS-O), and bioactivity (e.g., IC in enzyme assays). Use ANOVA to assess inter-lab variability .

- Reference Standards : Certify a primary standard via collaborative study (e.g., ISO 17034) and validate secondary standards against it quarterly .

Advanced Question: How can researchers differentiate between tautomeric forms of this compound in solution?

Methodological Answer:

- Variable-Temperature NMR : Acquire H-NMR spectra at 25°C, 40°C, and 60°C. Sharpening of broad peaks at higher temperatures indicates dynamic tautomerism .

- IR Spectroscopy : Compare O–H and N–H stretching frequencies (3200–3500 cm) in different solvents (e.g., DMSO vs. CDCl) to identify dominant tautomers .

Basic Question: What analytical techniques are optimal for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Melting Point : Use differential scanning calorimetry (DSC) at a ramp rate of 5°C/min under nitrogen to detect polymorphic transitions .

- Solubility Profiling : Perform shake-flask experiments in buffered solutions (pH 1–10). Quantify solubility via UV-Vis spectrophotometry at λ (determined experimentally) .

Advanced Question: How to address batch-to-batch variability in biological activity assays using this compound?

Methodological Answer:

- Dose-Response Normalization : Include a reference inhibitor (e.g., Trolox for antioxidant assays) in each plate. Express activity as % inhibition relative to the reference to minimize inter-batch variability .

- Stability-Indicating Assays : Pre-incubate the compound under assay conditions (e.g., 37°C for 24 hours) and quantify remaining parent compound via LC-MS. Discard batches with >5% degradation .

Advanced Question: What computational methods predict the interaction of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with flexible ligand sampling. Validate poses via molecular dynamics (MD) simulations (NAMD or GROMACS) over 100 ns to assess binding stability .

- Pharmacophore Mapping : Generate a 3D model using Discovery Studio to identify critical hydrogen-bonding and hydrophobic interactions. Compare with known inhibitors to prioritize synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.